(4-pyrrolidin-1-ylphenyl)boronic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

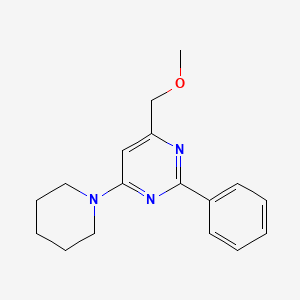

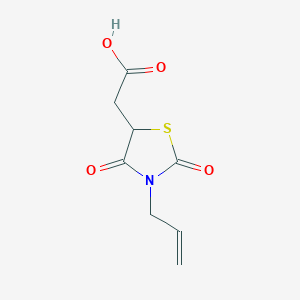

“(4-pyrrolidin-1-ylphenyl)boronic Acid” is a chemical compound with the CAS Number: 229009-41-0. It has a molecular weight of 191.04 and its molecular formula is C10H14BNO2 . It is a solid substance stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “(4-pyrrolidin-1-ylphenyl)boronic Acid”, is often achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two main types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The InChI Code for “(4-pyrrolidin-1-ylphenyl)boronic Acid” is 1S/C10H14BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “(4-pyrrolidin-1-ylphenyl)boronic Acid” are not mentioned in the sources, boronic acids in general are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications .Physical And Chemical Properties Analysis

“(4-pyrrolidin-1-ylphenyl)boronic Acid” is a solid substance stored in an inert atmosphere at 2-8°C . It has a molecular weight of 191.04 and its molecular formula is C10H14BNO2 .Applications De Recherche Scientifique

Metallocene Activation and Polymerization Catalysis

Complexes of boron with nitrogen-containing compounds, including pyrrolidinyl derivatives, have been synthesized to explore their reactivity and potential in metallocene activation. These complexes have shown promising results as catalysts for the polymerization of olefins, highlighting their potential in enhancing polymer production processes (Focante, Mercandelli, Sironi, & Resconi, 2006).

C(sp3)-H Arylation of Saturated Azacycles

The palladium(II)-catalyzed α-C(sp3)-H arylation of pyrrolidines, among other nitrogen-containing cycles, with arylboronic acids represents a significant advancement. This method allows for the selective functionalization of pyrrolidines, offering a direct route to diversely substituted azacyclic compounds, essential for pharmaceutical synthesis (Spangler, Kobayashi, Verma, Wang, & Yu, 2015).

Electronic Communication in Organoboranes

Research on diborylated bithiophenes with pyrrolidinyl substituents has provided insights into electronic communication between boron centers and their influence on binding cooperativity. These findings are crucial for the design of new materials with tailored electronic properties for applications in electronics and sensing technologies (Sundararaman, Venkatasubbaiah, Victor, Zakharov, Rheingold, & Jäkle, 2006).

Molecular Recognition and Chemosensing

The structural investigation of o-(pyrrolidinylmethyl)phenylboronic acid and its complexes has shed light on the mechanisms of molecular recognition and chemosensing. These studies are foundational for developing sensitive and selective sensors for physiologically important substances, such as saccharides and catecholamines (Zhu, Shabbir, Gray, Lynch, Sorey, & Anslyn, 2006).

Fluoride Ion Sensing

Pyridinium boranes derived from pyrrolidinyl boronic acids have demonstrated remarkable properties in the colorimetric sensing of fluoride ions. These compounds undergo significant color changes upon binding to fluoride, which can be exploited in the development of visual sensors for environmental and biological applications (Wade & Gabbaï, 2009).

Safety and Hazards

“(4-pyrrolidin-1-ylphenyl)boronic Acid” has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Boronic acids, including (4-pyrrolidin-1-ylphenyl)boronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (4-Pyrrolidin-1-ylphenyl)boronic Acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In transmetalation, the organoboron compound, such as (4-Pyrrolidin-1-ylphenyl)boronic Acid, transfers the organic group from boron to palladium .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry, including the synthesis of pharmaceuticals, so the downstream effects could be diverse depending on the specific reaction context .

Pharmacokinetics

It’s worth noting that the physicochemical parameters of pyrrolidine, a component of the compound, can influence its pharmacokinetic properties . For instance, the sp3-hybridization and non-planarity of the pyrrolidine ring can affect the compound’s three-dimensional coverage and stereochemistry , potentially influencing its bioavailability.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds . This can result in the synthesis of a wide range of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced .

Propriétés

IUPAC Name |

(4-pyrrolidin-1-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEBXPPPIFWGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide](/img/structure/B2590155.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2590165.png)

![5-((2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590174.png)